2-methyl-2,3,4,5,6,11-hexahydro-1H-azocino[3,4-b]indol-1-one
Description
“2-methyl-2,3,4,5,6,11-hexahydro-1H-azocino[3,4-b]indol-1-one” is a compound with the molecular formula C21H22N2O. It has a molecular weight of 318.4 g/mol . The IUPAC name for this compound is 11-benzyl-2-methyl-3,4,5,6-tetrahydroazocino[3,4-b]indol-1-one .
Synthesis Analysis
The compound was synthesized utilizing a regioselective Diels-Alder reaction with 5-(1H-indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole and ethyl cis-β-cyanoacrylate . Acetic acid and YtBr3 were the best solvent and catalyst for the regioselective Diels-Alder reaction .Molecular Structure Analysis
The compound has a complex structure that includes a tetra-cyclic ring system containing an azocine skeleton . The InChI string for the compound is InChI=1S/C21H22N2O/c1-22-14-8-7-12-18-17-11-5-6-13-19(17)23(20(18)21(22)24)15-16-9-3-2-4-10-16/h2-6,9-11,13H,7-8,12,14-15H2,1H3 .Chemical Reactions Analysis
The compound was synthesized through several steps starting from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.4 g/mol . It has a topological polar surface area of 25.2 Ų and a complexity of 445 . The compound has no hydrogen bond donors and one hydrogen bond acceptor .Future Directions
properties
IUPAC Name |
2-methyl-4,5,6,11-tetrahydro-3H-azocino[3,4-b]indol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-9-5-4-7-11-10-6-2-3-8-12(10)15-13(11)14(16)17/h2-3,6,8,15H,4-5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIFHSHOYJWNFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC2=C(C1=O)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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